2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
描述
This compound is a heterocyclic acetamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety fused with a pyrazinone ring and linked via a thioacetamide bridge to a 3,5-dimethylphenyl group. The presence of the dihydrobenzodioxin group may confer metabolic stability, while the pyrazinone and thioacetamide functionalities are common in pharmacologically active molecules, such as kinase inhibitors or antimicrobial agents .
属性
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-14-9-15(2)11-16(10-14)24-20(26)13-30-21-22(27)25(6-5-23-21)17-3-4-18-19(12-17)29-8-7-28-18/h3-6,9-12H,7-8,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKGCSLEFFXZIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
生物活性
The compound 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.43 g/mol. The structure features a dihydrobenzo[b][1,4]dioxin moiety linked to a thioamide and a dimethylphenyl group.
Research indicates that compounds containing the dihydrobenzo[b][1,4]dioxin structure often exhibit significant biological activities due to their ability to interact with various biological targets. These interactions can lead to:
- Inhibition of Enzymes : Many derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. For instance, related compounds demonstrated IC50 values ranging from 0.88 μM to 12 μM against PARP1 .
- Anticancer Properties : The thioamide linkage may enhance the compound's ability to penetrate cellular membranes and induce apoptosis in cancer cells. Studies have shown that modifications in the structure can lead to improved cytotoxicity against various cancer cell lines .
Table 1: Biological Activity of Related Compounds
Case Studies
- Antitumor Activity : A study investigated the effects of various dihydrobenzo[b][1,4]dioxin derivatives on human cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxic effects, leading to cell cycle arrest and apoptosis in breast and lung cancer cells .
- Inhibition of GSK-3 : Another study highlighted the potential of related compounds to inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in several diseases including cancer and diabetes. The inhibition was linked to modulation of Wnt signaling pathways .
科学研究应用
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may act as inhibitors of key enzymes involved in cancer cell proliferation.
- In Vitro Studies : Research has shown that certain analogs demonstrate cytotoxic effects against various cancer cell lines such as HCT116 and MCF7. The IC50 values were reported in the range of 0.47–1.4 µM for some derivatives .
Anti-inflammatory Effects
Additionally, molecular docking studies suggest that this compound could function as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme plays a critical role in the inflammatory response and its inhibition could lead to significant anti-inflammatory effects .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study highlighted the antimicrobial potential of related compounds against gram-positive bacteria. This suggests that modifications to the structure of 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide could enhance its efficacy against various pathogens .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds have demonstrated favorable absorption and distribution characteristics which are essential for therapeutic applications.
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 Range (µM) | Target Enzyme/Pathway |
|---|---|---|---|
| Anticancer | Similar compound derivatives | 0.47 - 1.4 | Thymidylate synthase |
| Anti-inflammatory | 5-lipoxygenase inhibitor analogs | Not specified | 5-lipoxygenase |
| Antimicrobial | Related compounds | Not specified | Various gram-positive bacteria |
相似化合物的比较
The compound shares structural motifs with several classes of heterocyclic derivatives synthesized in recent studies.
Structural Analogues in Thiazolo-Pyrimidine and Pyrimido-Quinazoline Families
describes compounds 11a , 11b , and 12 , which feature thiazolo-pyrimidine or pyrimido-quinazoline cores. Key similarities and differences include:
Analysis :
- The target compound’s pyrazinone core differs from the thiazolo-pyrimidine or quinazoline systems in 11a and 12, which may alter electron distribution and binding affinity.
- The absence of a cyano group in the target compound (vs.
- The thioacetamide linker in the target compound mirrors the sulfur-containing bridges in 11a and 12 , which are critical for stabilizing molecular conformations or enhancing solubility .
Analogues with Dihydrobenzodioxin Moieties
lists compounds with dihydrobenzodioxin groups, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)...}acetamide. Key comparisons:
Analysis :
- The dihydrobenzodioxin moiety in both compounds could enhance aromatic stacking interactions in biological systems.
Bioactivity Context from Ferroptosis Studies
Compared to natural FINs (e.g., artemisinin derivatives), the target compound’s synthetic design may offer improved stability and selectivity for oral squamous cell carcinoma (OSCC) .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Multi-step synthesis involving nucleophilic substitution and coupling reactions is recommended. For example, thioacetamide intermediates can be prepared by reacting 3,5-dimethylaniline with chloroacetyl chloride, followed by coupling with a pyrazine-dioxane derivative. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) improves purity . Optimize reaction temperature (60–80°C) and solvent polarity (DMF or DCM) to enhance yields. Monitor progress using TLC and HPLC-UV.
Q. How can spectroscopic and crystallographic methods confirm structural integrity?
- Methodological Answer :
- NMR : Use H and C NMR to verify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, carbonyl groups at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 489.55 for CHNOS) .
- X-ray Crystallography : Single-crystal analysis (monoclinic P2/c space group) validates bond lengths and dihedral angles, ensuring correct stereochemistry .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize antioxidant assays (DPPH radical scavenging, IC determination) and enzyme inhibition studies (e.g., COX-2 or kinase targets). Use UV-Vis spectroscopy for kinetic measurements and dose-response curves. Include positive controls (e.g., ascorbic acid) and triplicate runs to ensure reproducibility.
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence bioactivity?
- Methodological Answer : Perform comparative SAR studies using analogs with varying substituents (e.g., ethoxy vs. methyl groups on the phenyl ring). Use DFT calculations (Gaussian 09, B3LYP/6-31G** basis set) to map electron density and HOMO-LUMO gaps. Correlate computational data with experimental IC values to identify pharmacophoric motifs .
Q. What computational modeling approaches predict binding interactions with biological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with receptors like NADPH oxidase. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (K) .
Q. How can metabolic stability and toxicity be assessed preclinically?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t) and intrinsic clearance .
- Cytotoxicity Screening : Use MTT assays on HepG2 cells. Compare LD values against structural analogs to identify toxicity thresholds.
Q. How to resolve discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Conduct PK/PD studies to assess bioavailability (e.g., oral vs. IV administration in rodent models). Use LC-MS to quantify plasma concentrations and tissue distribution. If in vivo activity is lower than in vitro, consider poor solubility (enhance via nanoformulation) or metabolic inactivation (identify metabolites using HR-MS/MS) .
Data Contradiction Analysis
Q. How to address inconsistent IC values across antioxidant assays?
- Methodological Answer :
- Standardize Protocols : Ensure consistent DPPH concentrations (100 µM) and incubation times (30 min) across labs.
- Control for Interfering Groups : Mask thiol or phenolic groups via derivatization to confirm radical scavenging mechanisms.
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance of variations .
Theoretical Frameworks
Q. What conceptual frameworks guide mechanistic studies of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
